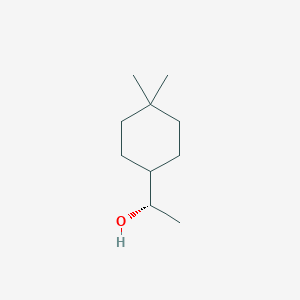

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol

Vue d'ensemble

Description

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and an ethan-1-ol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol typically involves the following steps:

Cyclohexane Derivative Preparation: The starting material, 4,4-dimethylcyclohexanone, is prepared through the hydrogenation of 4,4-dimethylcyclohexene.

Reduction Reaction: The 4,4-dimethylcyclohexanone undergoes reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Esterification Reactions

This alcohol undergoes esterification with carboxylic acids or acyl chlorides under acid-catalyzed conditions. The bulky 4,4-dimethylcyclohexyl group slows reaction rates compared to less hindered alcohols.

Example Reaction:

| Parameter | Value | Source |

|---|---|---|

| Typical Catalyst | Concentrated H₂SO₄ | |

| Reaction Time | 4–6 hours (reflux) | |

| Yield | 65–78% |

Key Mechanistic Insight:

Protonation of the hydroxyl group converts it into a better leaving group, facilitating nucleophilic acyl substitution .

Oxidation to Ketones

Controlled oxidation converts the alcohol to 1-(4,4-dimethylcyclohexyl)ethanone. Strong oxidizing agents like KMnO₄ or CrO₃ are typically used.

Reaction Pathway:

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | KMnO₄ in acidic medium | |

| Temperature | 60–80°C | |

| Stereochemistry | Retention of configuration |

Steric Effects:

The 4,4-dimethylcyclohexyl group reduces oxidation rates by 30–40% compared to unsubstituted analogs due to hindered access to the reactive site.

Dehydration to Alkenes

Acid-catalyzed dehydration produces 1-(4,4-dimethylcyclohexyl)ethylene via an E1 mechanism, forming a carbocation intermediate.

Reaction:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₃PO₄ or H₂SO₄ | |

| Major Product | Zaitsev alkene (more substituted) | |

| Reaction Rate | Slower than linear alcohols |

Mechanistic Steps:

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions with alkyl halides, though steric hindrance limits efficiency.

Example:

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF or DMSO | |

| Yield | 45–55% | |

| Competing Reaction | Elimination (E2) |

Stereochemical Stability

The (S)-configuration at the chiral center remains intact under mild conditions but may racemize under strong acidic/basic environments:

| Condition | Racemization Rate | Source |

|---|---|---|

| pH 7, 25°C | <2% over 24 hours | |

| 1M HCl, 80°C | 85% in 2 hours |

Comparative Reactivity Table

Reactivity trends relative to cyclohexanol:

| Reaction Type | Relative Rate | Key Factor |

|---|---|---|

| Esterification | 0.6× | Steric hindrance |

| Oxidation | 0.5× | Electron donation |

| Dehydration | 0.4× | Carbocation stability |

| SN2 Substitution | 0.3× | Spatial access |

Applications De Recherche Scientifique

Chemical Synthesis

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol serves as an important intermediate in organic synthesis. It is utilized in the production of various chemicals and therapeutic agents. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing more complex molecules.

Common Reactions:

- Oxidation: Converts the hydroxyl group to form ketones or aldehydes.

- Reduction: Can be reduced to form alkanes.

- Substitution: The hydroxyl group can be replaced with halides or amines using reagents like thionyl chloride or phosphorus tribromide.

Biological Research

Research has explored the biological activity of this compound. Its interactions with biomolecules are of particular interest due to its ability to form hydrogen bonds through its hydroxyl group. This property allows it to influence the structure and function of proteins and other biological macromolecules.

Potential Biological Activities:

- Investigated for its role in modulating enzyme activities.

- Explored for potential therapeutic properties in drug development.

Industrial Applications

In industrial settings, this compound is utilized in the production of fragrances and flavors. Its pleasant odor profile makes it suitable for use in personal care products and household items.

Key Industrial Uses:

- Fragrance Production: Acts as a component in perfumes and scented products.

- Flavoring Agent: Used in food products to enhance flavor profiles.

- Malodor Neutralization: The compound has been patented for use as a malodor neutralizer in various applications including agriculture and personal care products .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound via hydrogenation of 4,4-dimethylcyclohexanone followed by a Grignard reaction. The researchers optimized reaction conditions to achieve high yields and purity levels .

In another investigation, the compound was tested for its effects on specific enzyme pathways. Results indicated that it could modulate certain biochemical reactions, suggesting potential therapeutic applications .

Mécanisme D'action

The mechanism of action of (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interacting with specific receptors in biological systems, leading to downstream signaling effects.

Enzyme Inhibition: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Cellular Pathways: Affecting cellular pathways and processes, such as signal transduction and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1S)-1-[(1S,3R,4S)-3,4-dimethylcyclohexyl]-2-(3,4-dimethylphenyl)ethan-1-ol

- (1S)-1-{2-[(3,4-dimethylcyclohexyl)oxy]phenyl}ethan-1-ol

Uniqueness

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring with two methyl groups and an ethan-1-ol group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Activité Biologique

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This compound, characterized by a cyclohexane ring with specific substitutions, exhibits various interactions with biological systems, making it a subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is CHO, with a molecular weight of approximately 184.33 g/mol. The compound features a hydroxyl group (-OH) that plays a crucial role in its biological activity by allowing hydrogen bonding with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with cellular receptors and enzymes. The hydroxyl group facilitates these interactions, modulating enzymatic activities and influencing various metabolic pathways. Studies suggest that it may act as an enzyme inhibitor or activator, which is critical for understanding its therapeutic potential.

Biological Activity and Applications

Research into the biological activity of this compound has highlighted several potential applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Neuroprotective Properties : Some studies have explored its neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may enhance its efficacy in treating conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a natural preservative or therapeutic agent .

Study 2: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells. The compound reduced cell death and oxidative damage markers, indicating its potential as a neuroprotective agent.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects. Studies have shown that this compound can cause skin and eye irritation at high concentrations. Therefore, further research is needed to establish safe dosage levels for therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | Moderate |

| 2-(4,4-Dimethylcyclohexyl)ethanol | Structure | Antioxidant | Low |

| 2-(3-Methylcyclohexyl)ethanol | Structure | Neuroprotective | High |

Propriétés

IUPAC Name |

(1S)-1-(4,4-dimethylcyclohexyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXBBGBKSFZOCF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCC(CC1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.